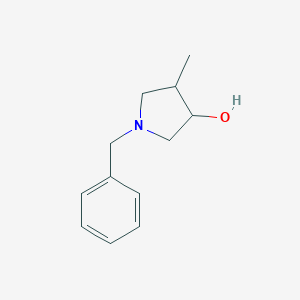

1-Bencil-4-metilpirrolidin-3-ol

Descripción general

Descripción

1-Benzyl-4-methylpyrrolidin-3-ol is an organic compound with the molecular formula C12H17NO It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles

Aplicaciones Científicas De Investigación

1-Benzyl-4-methylpyrrolidin-3-ol has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: The compound is utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.

Mecanismo De Acción

Target of Action

The primary target of 1-Benzyl-4-methylpyrrolidin-3-ol is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as an essential coreceptor in the process of HIV-1 entry .

Mode of Action

1-Benzyl-4-methylpyrrolidin-3-ol interacts with the CCR5 receptor, acting as an antagonist This means it binds to the receptor and blocks its function

Biochemical Pathways

The compound’s antagonistic action on the CCR5 receptor affects the pathway of HIV-1 entry into cells . By blocking this receptor, the compound prevents the virus from entering the cell, thereby inhibiting the progression of the infection.

Result of Action

By acting as a CCR5 antagonist, 1-Benzyl-4-methylpyrrolidin-3-ol can potentially inhibit the entry of HIV-1 into cells . This could result in a decrease in the progression of HIV-1 infection.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-methylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the reaction of 1-benzylpyrrolidine with formaldehyde and a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, yielding the desired product with good efficiency.

Industrial Production Methods: Industrial production of 1-Benzyl-4-methylpyrrolidin-3-ol may involve the catalytic hydrogenation of 1-benzyl-4-methylpyrrolidin-3-one. This process is carried out in the presence of a suitable catalyst, such as palladium on carbon, under controlled temperature and pressure conditions to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 1-Benzyl-4-methylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: Nucleophiles like sodium azide in dimethylformamide (DMF) at elevated temperatures.

Major Products Formed:

Oxidation: 1-Benzyl-4-methylpyrrolidin-3-one.

Reduction: 1-Benzyl-4-methylpyrrolidin-3-amine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

1-Benzyl-4-methylpyrrolidin-3-ol can be compared with other similar compounds, such as:

1-Benzylpyrrolidine: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

4-Methylpyrrolidin-3-ol: Lacks the benzyl group, affecting its hydrophobic interactions and overall properties.

1-Benzyl-3-methylpyrrolidin-3-ol: Similar structure but with different substitution patterns, leading to variations in activity and applications.

The uniqueness of 1-Benzyl-4-methylpyrrolidin-3-ol lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound in various research and industrial contexts.

Actividad Biológica

1-Benzyl-4-methylpyrrolidin-3-ol, with the molecular formula C₁₂H₁₇NO, is a pyrrolidine derivative that has gained attention for its biological activity, particularly as an antagonist of the CCR5 receptor, which plays a crucial role in HIV-1 entry into cells. This article explores the compound's biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of 1-Benzyl-4-methylpyrrolidin-3-ol

Chemical Structure and Properties:

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight: 191.27 g/mol

- Classification: Pyrrolidine derivative

The compound's structure features a benzyl group and a methyl substitution on the pyrrolidine ring, contributing to its unique chemical behavior and biological interactions.

1-Benzyl-4-methylpyrrolidin-3-ol primarily acts as an antagonist of the CCR5 receptor . This receptor is critical for the entry of HIV into host cells, making it a significant target for antiviral therapies.

Mechanism Details:

- Receptor Interaction: The compound binds to the CCR5 receptor, inhibiting its activity and thereby blocking HIV entry into cells.

- Biochemical Pathways: By antagonizing CCR5, this compound disrupts the signaling pathways that facilitate HIV infection, which could lead to potential therapeutic applications in HIV treatment.

Antiviral Properties

Research indicates that 1-benzyl-4-methylpyrrolidin-3-ol demonstrates significant antiviral activity by preventing HIV from entering host cells. This property positions it as a candidate for further development in anti-HIV therapies.

Other Biological Activities

While the primary focus has been on its antiviral properties, preliminary studies suggest that this compound may also exhibit:

- Neuroprotective Effects: Potential modulation of neurotransmitter systems.

- Antimicrobial Activity: Some derivatives have shown promise against various bacterial strains .

Case Study 1: Antiviral Efficacy

A study evaluated the efficacy of 1-benzyl-4-methylpyrrolidin-3-ol in vitro against HIV-infected cell lines. Results indicated a dose-dependent inhibition of viral replication, with significant reductions in viral load observed at higher concentrations. The mechanism was attributed to its antagonistic action on CCR5 receptors.

Case Study 2: Synthesis and Derivatives

Research focused on synthesizing various derivatives of 1-benzyl-4-methylpyrrolidin-3-ol to enhance its biological activity. Modifications to the benzyl group and pyrrolidine ring were explored to improve binding affinity and selectivity for CCR5. Some derivatives exhibited enhanced antiviral potency compared to the parent compound.

Comparative Analysis of Biological Activity

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 1-Benzyl-4-methylpyrrolidin-3-ol | Antiviral (HIV) | CCR5 Antagonist |

| Benzimidazole Derivatives | Antimicrobial | Various targets |

| Pyrrolidine Derivatives | Neuroprotective | Neurotransmitter modulation |

This table highlights the distinct biological activities associated with different compounds while emphasizing the unique role of 1-benzyl-4-methylpyrrolidin-3-ol in antiviral applications.

Propiedades

IUPAC Name |

1-benzyl-4-methylpyrrolidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-10-7-13(9-12(10)14)8-11-5-3-2-4-6-11/h2-6,10,12,14H,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTDFIGIMQABQLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30579830 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143728-93-2 | |

| Record name | 1-Benzyl-4-methylpyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30579830 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.